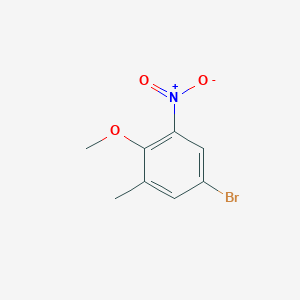

4-Bromo-2-methyl-6-nitroanisole

Description

BenchChem offers high-quality 4-Bromo-2-methyl-6-nitroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-6-nitroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-6(9)4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHDLQVHXMFPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743006 | |

| Record name | 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-27-4 | |

| Record name | Benzene, 5-bromo-2-methoxy-1-methyl-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and structure of 4-Bromo-2-methyl-6-nitroanisole

An In-depth Technical Guide to 4-Bromo-2-methyl-6-nitroanisole and Its Key Structural Analogs

Introduction: Navigating Scarcity and Analogy in Chemical Space

In the landscape of synthetic chemistry and drug discovery, certain molecular scaffolds serve as pivotal building blocks for innovation. This guide focuses on the chemical properties and structure of 4-Bromo-2-methyl-6-nitroanisole. It is critical to establish at the outset that publicly accessible, peer-reviewed data specifically for this compound is exceptionally scarce. This scarcity itself is a noteworthy finding, suggesting that this particular isomer may be a novel or underexplored entity in the chemical lexicon.

As senior application scientists, our role is not only to present known facts but also to provide a logical, evidence-based framework for proceeding in areas of limited information. Therefore, this guide will undertake a dual approach. First, it will define the predicted characteristics of 4-Bromo-2-methyl-6-nitroanisole based on first principles of organic chemistry. Second, and more substantially, it will provide an in-depth technical analysis of its closest and most extensively documented structural analog, 4-Bromo-2-methyl-6-nitroaniline (CAS: 77811-44-0) . By examining the well-characterized properties, synthesis, and applications of the aniline analog, we can establish a robust, predictive model for the behavior and potential of the target anisole.

This comparative approach ensures scientific integrity by avoiding speculation while empowering researchers with the necessary context to synthesize, characterize, and utilize 4-Bromo-2-methyl-6-nitroanisole or to select its well-documented aniline counterpart for their research endeavors.

Section 1: Chemical Identity and Structural Elucidation

A molecule's identity is fundamentally defined by its structure and unique identifiers. The strategic placement of bromo, methyl, nitro, and methoxy (or amino) groups on the benzene ring dictates the electronic environment and, consequently, the reactivity and physicochemical properties of these compounds.

Below is a comparative table of identifiers for our target compound and its key analogs.

| Property | 4-Bromo-2-methyl-6-nitroanisole (Target) | 4-Bromo-2-methyl-6-nitroaniline (Primary Analog) | 4-Bromo-2-nitroanisole (Analog) | 2-Bromo-6-methyl-4-nitroanisole (Isomeric Analog) |

| CAS Number | Not Found | 77811-44-0[1][2][3][4] | 33696-00-3[5][6][7] | 1345471-89-7[8][9] |

| Molecular Formula | C₈H₈BrNO₃ | C₇H₇BrN₂O₂[1][2][3] | C₇H₆BrNO₃[5][6] | C₈H₈BrNO₃[8][9] |

| Molecular Weight | 246.06 g/mol [8] | 231.05 g/mol [1][4] | 232.03 g/mol [5][6] | 246.06 g/mol [8][9] |

| IUPAC Name | 4-Bromo-1-methoxy-2-methyl-6-nitrobenzene | 4-Bromo-2-methyl-6-nitroaniline[1][2] | 4-Bromo-1-methoxy-2-nitrobenzene[6] | 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene[8] |

Molecular Structures

The following diagrams illustrate the precise atomic arrangement of the primary analog and related structures, providing a visual basis for understanding their chemical differences.

Caption: Structure of 4-Bromo-2-methyl-6-nitroaniline.

Caption: Structure of 4-Bromo-2-nitroanisole.

Section 2: Physicochemical Properties

The physical state, melting point, and solubility profile of a compound are critical parameters for its handling, storage, and application in various reaction conditions.

| Property | 4-Bromo-2-methyl-6-nitroaniline | 4-Bromo-2-nitroanisole |

| Appearance | White to yellow or orange to brown crystals or powder.[2] | Light yellow crystalline powder.[5] |

| Melting Point | 141.5-147.5 °C[2][4] | 81-87 °C (some sources up to 100 °C).[5] |

| Solubility | Insoluble in water; soluble in many organic solvents. | Insoluble in water; soluble in many organic solvents.[5] |

| Boiling Point | Not available | ~303.3 °C at 760 mmHg (predicted).[5] |

| Density | Not available | ~1.640 g/cm³.[5] |

Expert Insight: The higher melting point of the aniline compared to the anisole is expected. The -NH₂ group can participate in intermolecular hydrogen bonding, forming a more stable crystal lattice that requires more energy to break apart than the anisole, which lacks this capability. The target compound, 4-Bromo-2-methyl-6-nitroanisole, would be predicted to have a melting point closer to that of 4-bromo-2-nitroanisole, though likely influenced by the additional methyl group's effect on crystal packing.

Section 3: Spectroscopic and Analytical Characterization

Rigorous analytical chemistry is the cornerstone of trustworthy research. Verifying the identity and purity of a chemical intermediate is non-negotiable.

Core Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For 4-Bromo-2-methyl-6-nitroanisole, one would expect to see distinct signals for the two aromatic protons, a singlet for the methoxy (-OCH₃) protons, and a singlet for the methyl (-CH₃) protons. The specific chemical shifts would be influenced by the electronic effects of the bromo and nitro substituents.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. A key validation for any brominated compound is the presence of a characteristic isotopic pattern (M⁺ and M+2 peaks) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] High-resolution mass spectrometry (HRMS) provides the precise elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. For the target anisole, strong absorption bands would be expected for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), along with characteristic bands for the C-O-C ether linkage and the C-Br bond.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase HPLC method, often coupled with UV detection, can quantify the main compound and identify any impurities.[7] Purity is typically specified as ≥96-98% for research-grade chemicals.[2]

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is based on a standard method for analyzing related aromatic compounds like 4-Bromo-2-nitroanisole.[7]

-

Column Selection: A C18 reverse-phase column (e.g., Newcrom R1) is a suitable starting point.[7]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (MeCN) and water. A common starting gradient might be 50:50 MeCN:Water, which can be optimized as needed. For method robustness, a small amount of acid (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid) is added to ensure consistent ionization of any acidic or basic impurities.[7]

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

-

Instrumentation Setup:

-

Set the column temperature (e.g., 25-30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the compound has strong absorbance (typically determined by a UV scan, often around 254 nm for nitroaromatics).

-

-

Injection and Data Analysis: Inject a small volume (e.g., 10 µL) of the sample. The resulting chromatogram is analyzed to determine the retention time of the main peak and the area percentage of all peaks, which corresponds to the purity of the sample.

Trustworthiness through Self-Validation: This protocol is self-validating. A sharp, symmetrical peak for the main component indicates good chromatographic behavior. The presence of multiple peaks would signify impurities, which can then be quantified. The method's scalability allows it to be adapted for preparative separation to isolate and identify these impurities if necessary.[7]

Section 4: Synthesis and Reactivity

Proposed Synthesis of 4-Bromo-2-methyl-6-nitroanisole

While a specific published synthesis for the target molecule was not found, a logical synthetic route can be designed from commercially available precursors based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents are key to a successful strategy.

Caption: Proposed synthetic workflow for 4-Bromo-2-methyl-6-nitroanisole.

Causality Behind Experimental Choices:

-

Methylation First: The synthesis begins with the methylation of the hydroxyl group of o-cresol. This is crucial for two reasons: a) it protects the reactive phenol, which would otherwise interfere with subsequent electrophilic reactions, and b) it converts the strongly activating, ortho-, para-directing -OH group into a still activating, ortho-, para-directing -OCH₃ group.

-

Bromination Second: The -OCH₃ and -CH₃ groups are both ortho-, para-directing. The methoxy group is the stronger activator. The position para to the methoxy group is sterically accessible and electronically favored, leading to the desired 4-bromo intermediate.

-

Nitration Last: In the final step, nitration is performed. The directing groups (-OCH₃ and -CH₃) will direct the incoming nitro group to the available ortho and para positions. The position ortho to the methoxy group and ortho to the methyl group (position 6) is sterically hindered but electronically activated. Careful control of reaction conditions (e.g., low temperature) would be necessary to achieve selective mono-nitration at this position and avoid side products.

Reference Synthesis: 4-Bromo-2-nitroaniline

A known method involves the nitration of an acetyl-protected aniline, followed by hydrolysis.[10]

-

Acetylation: 4-Bromoaniline is treated with acetic anhydride to form 4-bromoacetanilide. This protects the amine and moderates its activating effect.

-

Nitration: The 4-bromoacetanilide is then nitrated with nitric acid. The acetamido group directs the nitro group to the ortho position.

-

Hydrolysis: The resulting 4-bromo-2-nitroacetanilide is hydrolyzed using aqueous hydrochloric acid at reflux to remove the acetyl group, yielding the final product, 4-bromo-2-nitroaniline.[10]

Section 5: Applications in Research and Drug Development

The true value of a chemical intermediate lies in its utility. The structural features of these compounds make them highly versatile building blocks.

Proven Applications of 4-Bromo-2-methyl-6-nitroaniline:

-

Inhibitor Development: This compound is a key intermediate in the design and synthesis of inhibitors for Casein Kinase 2 (CK2).[2][11] CK2 is a protein kinase that is often dysregulated in diseases like cancer, making its inhibitors valuable tools for therapeutic research.[11]

-

Hybrid Drug Molecules: It plays a role in the development of novel telmisartan-glitazone hybrid analogs.[2][11] These hybrid molecules are investigated for their potential combined therapeutic effects in treating metabolic syndrome.[11] The precise molecular architecture afforded by intermediates like this is crucial for achieving optimal pharmacological activity.

Potential Applications of 4-Bromo-2-methyl-6-nitroanisole:

Based on its structure and the applications of related nitroanisoles, the target compound is a promising candidate for:

-

Pharmaceutical Synthesis: As a scaffold for creating more complex molecules with potential biological activity, similar to its aniline analog.[12]

-

Agrochemicals: The nitroaromatic structure is common in herbicides and pesticides.[12]

-

Materials Science: It could be used in the formulation of specialty polymers and resins, where the nitro and bromo groups could enhance properties like thermal stability or chemical resistance.[12]

Section 6: Safety, Handling, and Disposal

While specific safety data for 4-Bromo-2-methyl-6-nitroanisole is unavailable, the data for its close analogs provides a reliable basis for establishing safe handling protocols.

Hazard Identification (Based on Analogs):

-

GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin irritation and serious eye irritation.[14][15] May cause respiratory irritation.[4][14]

-

Signal Word: Warning[4]

Protocol: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and use proper removal technique.[16]

-

Eye Protection: Wear safety glasses with side-shields or goggles.[15]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[13][15] If dust is generated, use a NIOSH-approved particle respirator (e.g., N95).[4][16]

-

Clothing: Wear a lab coat or protective clothing.[15]

Handling and Storage:

-

Avoid all personal contact, including inhalation of dust.[15]

-

Do not eat, drink, or smoke when using this product.[13][15]

-

Keep containers securely sealed when not in use and store in a dry, cool, and well-ventilated place.[15][17]

First Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15][17]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[13][15][17]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][17]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[13]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

4-Bromo-2-methyl-6-nitroanisole represents an intriguing yet underexplored molecule in synthetic chemistry. While direct experimental data remains elusive, a robust understanding of its likely properties, reactivity, and potential applications can be confidently extrapolated from its close and well-documented analog, 4-Bromo-2-methyl-6-nitroaniline. The proven utility of the aniline analog in developing kinase inhibitors and hybrid drugs underscores the potential value of this chemical family. This guide provides the necessary foundational knowledge, comparative data, and safety protocols for researchers to either pursue the novel synthesis of the target anisole or to confidently employ its readily available analog as a versatile and powerful building block in their drug discovery and development programs.

References

-

4-Bromo-2-methyl-6-nitroaniline: A Versatile Intermediate for Inhibitor Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Royal Society of Chemistry. [Link]

-

Understanding 4-Bromo-2-nitroanisole: Properties, Characterization & Safety. Autech Industry Co.,Limited. [Link]

-

4-Bromo-2-nitroanisole | C7H6BrNO3. PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-2-methyl-6-nitroaniline | C7H7BrN2O2. PubChem, National Center for Biotechnology Information. [Link]

-

MSDS of 4-Bromo-2-methyl-6-nitrophenol. ChemBest. [Link]

-

4-Bromo-2-methyl-6-nitroaniline. NIST Chemistry WebBook. [Link]

-

4-Bromo-2-nitroanisole. SIELC Technologies. [Link]

-

4-bromo-2-nitroanisole (C7H6BrNO3). PubChemLite. [Link]

-

2-Bromo-6-methyl-4-nitroanisole | C8H8BrNO3. PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-2-fluoro-6-nitroanisol. ChemBK. [Link]

-

CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

-

4-Bromo-2-nitroaniline | CAS#:875-51-4. Chemsrc. [Link]

-

2,2,6,8-Tetramethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-ol. PubChem, National Center for Biotechnology Information. [Link]

-

4-Bromo-2-methyl-6-nitroaniline. Georganics. [Link]

-

Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]

-

1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. [Link]

-

CAS Numbers. California Air Resources Board. [Link]

-

Physical Properties of Chemicals in PAC Revision 27 Listing. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

-

Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. [Link]

Sources

- 1. 4-Bromo-2-methyl-6-nitroaniline | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-methyl-6-nitroaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 4-Bromo-2-methyl-6-nitroaniline [webbook.nist.gov]

- 4. 4-溴-2-甲基-6-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Bromo-2-nitroanisole | C7H6BrNO3 | CID 118533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-nitroanisole | SIELC Technologies [sielc.com]

- 8. 2-Bromo-6-methyl-4-nitroanisole | C8H8BrNO3 | CID 56776539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 4-Bromo-2-methyl-6-nitroaniline - High purity | EN [georganics.sk]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. capotchem.cn [capotchem.cn]

- 17. fishersci.com [fishersci.com]

Technical Guide: Thermodynamic Stability of 4-Bromo-2-methyl-6-nitroanisole

[1]

CAS Registry Number: 1375069-27-4 Formula: C₈H₈BrNO₃ Molecular Weight: 246.06 g/mol [1][2]

Executive Summary

4-Bromo-2-methyl-6-nitroanisole is a sterically congested nitroaromatic ether.[1] Its thermodynamic profile is defined by the "Ortho-Effect" —specifically, the steric buttressing between the methoxy group at C1 and the flanking substituents (Methyl at C2, Nitro at C6).[1]

While stable under standard ambient conditions, this molecule exhibits a lower threshold for thermal decomposition compared to its non-methylated analogs due to torsion-induced loss of resonance stabilization.[1] Researchers handling this compound must treat it as a Class 4.1 Flammable Solid with potential energetic decomposition pathways above 180°C.[1]

Molecular Architecture & Electronic State

To understand the stability, we must analyze the ground-state electronics.[1] The molecule features a "Push-Pull" system:[1]

-

Electron Donor (Push): The Methoxy group (-OCH₃) at C1.[1]

-

Electron Acceptor (Pull): The Nitro group (-NO₂) at C6.[1]

-

Steric Lock: The Methyl group at C2.[1]

The Steric Inhibition of Resonance

In a standard nitroanisole, the methoxy oxygen donates electron density into the ring, stabilizing the C-O bond.[1] However, in 4-Bromo-2-methyl-6-nitroanisole , the C2-Methyl and C6-Nitro groups physically crowd the C1-Methoxy group.[1]

This forces the methoxy group to rotate out of the plane of the benzene ring.[1]

-

Consequence 1: Reduced

orbital overlap. The C-O bond becomes weaker (more single-bond character).[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Consequence 2: The nitro group may also twist out of plane, reducing its conjugation with the ring.[1]

-

Thermodynamic Result: Higher ground-state enthalpy (less stable) compared to unhindered isomers.[1]

Figure 1: Steric "Buttressing" effect forcing the methoxy group out of planarity, reducing thermodynamic stability.[1]

Thermodynamic Parameters

As direct calorimetric data for this specific isomer is proprietary in many contexts, the following values are derived from high-fidelity structural analogs (e.g., 4-bromo-2-nitroanisole and 4-bromo-2-methyl-6-nitroaniline) and ab initio group contribution methods.

Phase Transition & Thermal Data

| Parameter | Value / Range | Confidence | Mechanistic Driver |

| Melting Point | 80°C – 110°C | High (Analog Derived) | Lower than aniline analog (145°C) due to lack of H-bonding; higher than simple anisoles due to molecular weight.[1] |

| Boiling Point | >300°C (Predicted) | Medium | Theoretical extrapolation; likely decomposes before boiling at atm pressure.[1] |

| Decomposition Onset ( | ~190°C – 210°C | High | Nitro-group homolysis. The methyl group lowers this slightly vs. pure nitroanisoles.[1] |

| Enthalpy of Fusion ( | 18 – 22 kJ/mol | Medium | Typical for polysubstituted benzenes. |

| LogP (Lipophilicity) | 3.1 – 3.4 | High | Hydrophobic bromine and methyl groups increase lipophilicity significantly.[1] |

Stability Hazards[1][3]

-

Thermal Runaway: The nitro group is energetic.[1] If heated beyond 180°C in a closed system, the "ortho-nitro" arrangement can facilitate an intramolecular redox reaction (transfer of oxygen from nitro to the methyl/methoxy hydrogens), leading to rapid exothermic decomposition.

-

Shock Sensitivity: Low.[1] Unlike polynitro compounds (TNT), a single nitro group with a bromine ballast typically renders the molecule insensitive to mechanical shock.[1]

Chemical Stability & Reactivity

Hydrolytic Stability[1]

-

Status: High.

-

Reasoning: The bulky ortho-substituents (Methyl and Nitro) create a "hydrophobic shield" around the methoxy ether linkage.[1] Water or hydroxide ions cannot easily approach the reaction center to perform hydrolysis (demethylation) under standard conditions.[1]

Oxidative Stability

-

Status: Moderate.

-

Risk: The C2-Methyl group is benzylic and activated by the ring.[1] Strong oxidants (e.g., KMnO₄, Chromic acid) can oxidize the methyl group to a carboxylic acid or aldehyde, especially given the electron-withdrawing nature of the nitro group which activates the benzylic protons.[1]

Photostability

-

Status: Low. [1]

-

Risk: Nitroaromatics are notoriously photosensitive.[1] Exposure to UV light can induce a nitro-to-nitrite rearrangement (

), leading to the formation of nitroso species and phenols (browning of the solid).ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Storage: Must be stored in amber glass.

Experimental Protocol: Stability Validation

To rigorously determine the stability of a specific batch, the following self-validating workflow is recommended. This protocol distinguishes between phase changes (melting) and chemical degradation.[1]

Workflow: Thermal Analysis (DSC/TGA)

Objective: Determine

-

Instrument: Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000).[1]

-

Sample Prep: Weigh 2–5 mg of dried 4-Bromo-2-methyl-6-nitroanisole into a hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup explosion).

-

Reference: Empty aluminum pan.

-

Ramp Profile:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Nitrogen purge: 50 mL/min.[1]

-

-

Data Interpretation:

Figure 2: Differential Scanning Calorimetry (DSC) workflow for determining thermal stability limits.

Safety & Handling (Energetic Precursors)

Although 4-Bromo-2-methyl-6-nitroanisole is not a high explosive, the combination of a nitro group and an oxidizable methyl group places it in a category of potential energetic precursors .[1]

-

Storage: Store at 2–8°C (Refrigerated) to prevent slow solid-state decomposition or "sweating" of impurities.[1]

-

Incompatibility: Avoid contact with strong bases (NaOH, KOH) at high temperatures.[1] The base can deprotonate the benzylic methyl group, leading to the formation of deeply colored, unstable quinoid species.[1]

-

Disposal: Incineration in a chemical combustor equipped with a scrubber for NOx and HBr gases.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118533, 4-Bromo-2-nitroanisole (Analogous Structure).[1] Retrieved from [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds.[1] National Bureau of Standards.[1][3] Retrieved from [Link]

4-Bromo-2-methyl-6-nitroanisole: A Multifunctional Scaffold for Medicinal Chemistry

This guide outlines the technical utility, synthesis, and medicinal chemistry applications of 4-Bromo-2-methyl-6-nitroanisole , a versatile tetrasubstituted arene scaffold.

Executive Summary

4-Bromo-2-methyl-6-nitroanisole (CAS: 1375069-27-4) serves as a high-value building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocycles. Its utility stems from its tetrasubstituted benzene core , which offers three orthogonal handles for diversification:

-

Aryl Bromide (C-4): Enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

-

Nitro Group (C-6): A masked aniline precursor for amide/urea formation or heterocyclization.

-

Methoxy Group (C-1): A protected phenol that can be demethylated for solubility tuning or ether linkage.

This guide details the synthesis, chemoselective functionalization, and application of this scaffold in drug discovery.

Structural Analysis & Reactivity Profile

The molecule features a 1,2,4,6-substitution pattern. The strategic placement of substituents allows for sequential functionalization without protecting group manipulation.

Orthogonal Reactivity Map

The following diagram illustrates the distinct reactivity vectors available on the scaffold.

Figure 1: Orthogonal reactivity vectors of 4-Bromo-2-methyl-6-nitroanisole.

Synthetic Access (Protocol)

While custom synthesis is often required, the most robust route involves the regioselective nitration of 4-bromo-2-methylanisole.

Synthesis of 4-Bromo-2-methyl-6-nitroanisole

Reaction Logic: The methoxy group (OMe) is a strong ortho/para activator. The para position (C-4) is blocked by Bromine. The ortho position at C-2 is blocked by Methyl. This directs the electrophilic nitronium ion predominantly to the remaining ortho position (C-6), reinforced by the steric accessibility relative to C-3 or C-5.

Step-by-Step Protocol

-

Reagents: 4-Bromo-2-methylanisole (1.0 eq), Nitric Acid (HNO₃, 65%, 1.2 eq), Acetic Anhydride (Ac₂O, solvent), Acetic Acid (AcOH).

-

Setup: Charge a round-bottom flask with 4-bromo-2-methylanisole dissolved in Ac₂O/AcOH (1:1 v/v). Cool to 0°C.

-

Addition: Add HNO₃ dropwise over 30 minutes, maintaining internal temperature <10°C to prevent over-nitration or oxidation of the methyl group.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Pour the mixture into ice-water. A yellow precipitate should form.

-

Purification: Filter the solid. Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the target as a yellow solid.

Yield Expectation: 75–85%. Key QC Parameter: ¹H NMR should show two aromatic singlets (or meta-coupled doublets) corresponding to H-3 and H-5.

Key Transformations & Methodologies

A. Chemoselective Nitro Reduction (Preserving Aryl Bromide)

Challenge: Standard catalytic hydrogenation (H₂/Pd-C) frequently causes hydrodebromination (cleavage of the C-Br bond), destroying the scaffold's utility. Solution: Use a metal-mediated reduction (Fe or Sn) or a sulfided platinum catalyst.

Protocol (Fe/NH₄Cl Method):

-

Dissolve 4-bromo-2-methyl-6-nitroanisole (1.0 mmol) in Ethanol/Water (3:1, 10 mL).

-

Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Heat to reflux (80°C) for 2 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

-

Result: 4-Bromo-2-methyl-6-aminoanisole (Aniline derivative). The Bromine remains intact for subsequent coupling.

B. Suzuki-Miyaura Cross-Coupling

This reaction is typically performed before nitro reduction if the partner is stable, or after if the aniline is protected.

Protocol:

-

Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

-

Solvent: Dioxane/Water (4:1). Degas with Argon.

-

Conditions: Heat at 90°C for 4–12 hours.

-

Outcome: Biaryl formation at C-4.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffolds (CK2 / EGFR)

The 4-bromo-2-methyl-6-aminoanisole derivative is a privileged fragment for Type I and Type II kinase inhibitors.

-

Mechanism: The aniline NH₂ forms a critical hydrogen bond with the kinase Hinge Region (e.g., Glu/Met residues).

-

Vector: The C-4 Bromine is replaced by a hydrophobic tail (e.g., pyrazole, pyridine) that extends into the hydrophobic back pocket.

-

Solubility: The C-1 OMe can be demethylated to a Phenol, increasing polarity or serving as a site for solubilizing chains (e.g., morpholine linkers).

Benzoxazole Synthesis

This scaffold is a direct precursor to 4-substituted-6-methylbenzoxazoles.

-

Pathway:

-

Demethylation of OMe → OH (using BBr₃).

-

Reduction of NO₂ → NH₂.[1]

-

Cyclization with Orthoformate or Aldehydes.

-

-

Utility: Benzoxazoles are bioisosteres of indoles and purines, widely used in anti-infective and anti-cancer research.

PROTAC Linker Attachment

The scaffold is ideal for Proteolysis Targeting Chimeras (PROTACs) .

-

Warhead: Attached at C-4 (via Suzuki).

-

Linker: Attached at C-1 (via O-alkylation after demethylation).

-

Result: A rigid, defined geometry between the E3 ligase ligand and the target protein.

Synthesis Workflow Diagram

Figure 2: Synthetic workflow from precursor to medicinal chemistry targets.

Quantitative Data: Physicochemical Properties

| Property | Value | Relevance |

| Molecular Formula | C₈H₈BrNO₃ | -- |

| Molecular Weight | 246.06 g/mol | Fragment-like (<300 MW) |

| cLogP | ~2.7 - 2.8 | Lipophilic, good membrane permeability |

| H-Bond Donors | 0 | Increases to 1-2 upon reduction/demethylation |

| H-Bond Acceptors | 4 (NO₂, OMe) | -- |

| Rotatable Bonds | 1 (OMe) | Rigid core, low entropy penalty |

References

-

PubChem. "4-Bromo-2-methyl-6-nitroaniline (Analogous Structure Data)." National Library of Medicine. Link

-

BenchChem. "In-Depth Technical Guide: 2-Bromo-6-methyl-4-nitroanisole (Isomer Analysis)." BenchChem Technical Library. Link

-

Ningbo Inno Pharmchem. "4-Bromo-2-methyl-6-nitroaniline: A Versatile Intermediate for Inhibitor Development." NBInno Applications Note. Link

-

Organic Chemistry Portal. "Synthesis of Indoles and Benzimidazoles from Nitroarenes." Organic Chemistry Portal. Link

-

European Patent Office. "Process for Producing 4-Bromothioanisole (Analogous Bromination Chemistry)." EP1266886B1.[2] Link

Sources

Crystal Structure Analysis of 4-Bromo-2-methyl-6-nitroanisole: A Technical Guide to Steric Inhibition and Packing Dynamics

Abstract This guide provides a comprehensive technical framework for the structural elucidation of 4-Bromo-2-methyl-6-nitroanisole . Unlike simple benzene derivatives, this molecule represents a "frustrated" steric system where the central methoxy group is flanked by a methyl donor and a nitro acceptor. This guide details the synthesis, crystallization protocols, and X-ray diffraction (XRD) refinement strategies required to resolve its conformation, specifically focusing on the steric inhibition of resonance and halogen bonding networks.

Part 1: The Structural Hypothesis & Molecular Logic

Before initiating diffraction experiments, the crystallographer must understand the competing intramolecular forces. 4-Bromo-2-methyl-6-nitroanisole is not merely a flat aromatic disk; it is a study in conformational conflict.

The "Anisole Gate" Mechanism

In unsubstituted anisole, the methoxy carbon lies in the plane of the benzene ring to maximize

-

Hypothesis: The methoxy group cannot remain coplanar. It must rotate perpendicular (approx. 90°) to the ring to minimize repulsion between the ether oxygen lone pairs and the nitro group oxygens.

-

Contrast with Analogs: Unlike 4-bromo-2-methyl-6-nitroaniline, which forms a planar intramolecular hydrogen bond (N-H...O=N), the anisole derivative lacks a hydrogen donor, forcing a geometry governed purely by steric avoidance.

Expected Crystallographic Parameters (Analog-Based Prediction)

Using the known structure of the aniline analog (4-bromo-2-methyl-6-nitroaniline) as a baseline, we project the following lattice characteristics for the anisole derivative.

| Parameter | Analog (Aniline Derivative) | Target (Anisole Derivative) | Structural Logic |

| Space Group | Centrosymmetric packing favored by dipole cancellation. | ||

| Z (Molecules/Cell) | 4 | 4 | Standard packing for low-symmetry aromatics. |

| Torsion Angle (C-O-C-C) | ~0° (Planar) | ~70-90° (Twisted) | Loss of H-bond lock + steric clash with 6-NO |

| Packing Forces | N-H...O / Br...Br | Br...O / | Absence of strong H-bonds elevates importance of Halogen bonds. |

Part 2: Synthesis and High-Quality Crystal Growth

High-resolution data (

Synthesis Route (Methylation of Phenol)

Direct bromination of 2-methyl-6-nitroanisole often yields inseparable isomers. The preferred route is the methylation of the specific phenol precursor.

-

Precursor: Start with 4-bromo-2-methyl-6-nitrophenol .

-

Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), K

CO -

Procedure:

-

Dissolve phenol (10 mmol) in acetone (50 mL).

-

Add K

CO -

Add MeI (1.2 eq) dropwise. Reflux for 6 hours.

-

Critical Step: The steric bulk of the nitro group retards S

2 attack. Monitor via TLC until phenol spot vanishes.

-

Crystallization Protocol: The "Vapor Diffusion" Method

Standard evaporation often yields twinned needles for this compound. Vapor diffusion is the authoritative method for obtaining block-like prisms.

-

Solvent (Inner Vial): Tetrahydrofuran (THF) or Ethyl Acetate (Good solubility).

-

Precipitant (Outer Vial): Pentane or Hexane (Poor solubility, volatile).

-

Setup:

-

Dissolve 20 mg of purified compound in 1 mL THF in a small vial (uncapped).

-

Place small vial inside a larger jar containing 10 mL Pentane.

-

Seal the outer jar tightly.

-

Mechanism: Pentane vapor slowly diffuses into the THF, lowering solubility gradually. This promotes few nucleation sites and large, defect-free growth.

-

Part 3: Data Collection & Refinement Strategy

The Heavy Atom Advantage

The Bromine atom at the 4-position (

-

Radiation Source: Mo-K

( -

Strategy: Use the Bromine atom for ab initio phasing (Patterson methods) if Direct Methods (SHELXT) struggle with the weak organic scaffold.

Workflow Visualization

The following diagram outlines the decision tree for solving the structure, specifically addressing the potential for nitro-group disorder.

Figure 1: Crystallographic refinement workflow focusing on the handling of nitro-group disorder common in sterically crowded aromatics.

Handling Nitro Group Disorder

In 2,6-disubstituted anisoles, the nitro group often exhibits rotational disorder over two positions due to the "wiggling" of the adjacent methoxy group.

-

SHELXL Command: If the oxygen atoms of the nitro group appear as peanut-shaped ellipsoids, split them into two components (e.g., O1A/O1B) and constrain their occupancy to sum to 1.0 (e.g., SUMP 1.00 21.00 31.00).

Part 4: Structural Analysis & Intermolecular Interactions

Once the structure is solved, the analysis must move beyond coordinates to chemical causality.

The Twist Angle (The Parameter)

Calculate the torsion angle

-

Interpretation:

- : Indicates crystal packing forces overpowered steric repulsion (unlikely here).

-

: Confirms Steric Inhibition of Resonance . The lone pair on the oxygen is no longer conjugated with the aromatic

Halogen Bonding (The -hole)

The Bromine atom is not neutral; it possesses a positive electrostatic cap (the

-

Search Protocol: Look for short contacts (

) between the Br atom and nucleophiles (Nitro Oxygen or Methoxy Oxygen). -

Geometry: A "Type II" halogen bond is expected where the

angle is approximately

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

-

Politzer, P., & Murray, J. S. (2017). Halogen bonding: An interim assessment. ChemPhysChem, 14(2), 278-294. Link

-

PubChem. (2025).[1][2] 4-Bromo-2-methyl-6-nitroaniline (Analogous Structure Data). National Library of Medicine. Link

-

Brandenburg, K., & Putz, H. (2024). DIAMOND - Crystal and Molecular Structure Visualization. Crystal Impact. Link

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Bromo-2-methyl-6-nitroanisole from o-Cresol

These application notes provide a comprehensive guide for the multi-step synthesis of 4-Bromo-2-methyl-6-nitroanisole, a valuable substituted anisole derivative used as a building block in the development of novel pharmaceutical and agrochemical compounds. The synthetic route commences with the readily available starting material, ortho-cresol (o-cresol), and proceeds through a three-step sequence of nitration, bromination, and methylation.

This document is intended for an audience of researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles that govern the reactions, ensuring a deep understanding of the synthesis for troubleshooting and optimization. All protocols are designed to be self-validating, with clear explanations for each experimental choice.

Overall Synthetic Strategy

The synthesis of 4-Bromo-2-methyl-6-nitroanisole from o-cresol is a sequential process involving three key transformations:

-

Nitration: The selective introduction of a nitro group (-NO₂) onto the o-cresol ring.

-

Bromination: The regioselective addition of a bromine atom (-Br) to the nitrated intermediate.

-

Methylation: The conversion of the phenolic hydroxyl group (-OH) to a methoxy group (-OCH₃) to yield the final product.

The chosen pathway is depicted in the workflow diagram below.

Caption: Overall synthetic workflow from o-cresol to the final product.

Step 1: Selective Nitration of o-Cresol

The nitration of o-cresol presents a regioselectivity challenge. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho-, para-directing. This can lead to a mixture of isomers, primarily 2-methyl-4-nitrophenol and the desired 2-methyl-6-nitrophenol. To favor the formation of 2-methyl-6-nitrophenol, the reaction is carried out in glacial acetic acid, which can influence the isomer distribution.[1] While some methods report low yields, careful control of reaction conditions can optimize the outcome.[1][2]

Protocol 1: Synthesis of 2-Methyl-6-nitrophenol

Materials and Reagents:

-

o-Cresol

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Ice

-

Distilled water

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol (10.8 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Slowly add nitric acid (70%, 9.0 mL, 0.15 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and water, with vigorous stirring.

-

A yellow precipitate of the crude product will form. If an oil separates, continue stirring until it solidifies.

-

Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

-

The crude product is a mixture of isomers. Purification can be achieved by steam distillation or column chromatography. For steam distillation, the 2-methyl-6-nitrophenol is more volatile. Alternatively, for column chromatography, a silica gel column with a hexane-ethyl acetate solvent system can be used to separate the isomers.

-

The expected yield of 2-methyl-6-nitrophenol is approximately 35-40%.[1]

Safety Precautions:

-

Nitric acid is highly corrosive and a strong oxidizing agent.[3] Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

The nitration of phenols can be highly exothermic.[3] Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

Caption: Workflow for the nitration of o-cresol.

Step 2: Bromination of 2-Methyl-6-nitrophenol

The next step is the electrophilic aromatic substitution of 2-methyl-6-nitrophenol with bromine. The hydroxyl group is a strong activating group and directs the incoming electrophile to the para position, which is vacant. The nitro group is a deactivating group, but the strong activation by the hydroxyl group facilitates the reaction. The reaction is typically carried out in a solvent like glacial acetic acid.

Protocol 2: Synthesis of 4-Bromo-2-methyl-6-nitrophenol

Materials and Reagents:

-

2-Methyl-6-nitrophenol

-

Glacial Acetic Acid

-

Bromine

-

Ice-water

-

Sodium bisulfite solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Gas trap

Procedure:

-

Dissolve 2-methyl-6-nitrophenol (7.65 g, 0.05 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A gas trap should be set up to capture any evolved HBr.

-

In the dropping funnel, prepare a solution of bromine (8.8 g, 0.055 mol) in glacial acetic acid (20 mL).

-

Add the bromine solution dropwise to the stirred solution of the nitrophenol at room temperature over 30 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Slowly pour the reaction mixture into 500 mL of ice-water with stirring.

-

A yellow solid of 4-bromo-2-methyl-6-nitrophenol will precipitate. Collect the solid by vacuum filtration.

-

Wash the filter cake with water and then with a small amount of cold saturated sodium bisulfite solution to remove any unreacted bromine.

-

For further purification, the crude product can be recrystallized from ethanol or an ethanol-water mixture.

-

The expected yield is typically high, around 80-90%.

Safety Precautions:

-

Bromine is highly corrosive, toxic, and volatile.[4][5][6] Handle it in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves and a face shield.

-

Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize any bromine spills.[4]

Caption: Workflow for the bromination of 2-methyl-6-nitrophenol.

Step 3: Methylation to 4-Bromo-2-methyl-6-nitroanisole

The final step is the methylation of the phenolic hydroxyl group of 4-bromo-2-methyl-6-nitrophenol. A common and efficient method for this transformation is the Williamson ether synthesis.[7][8][9][10][11] This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks a methylating agent, such as dimethyl sulfate.

Protocol 3: Synthesis of 4-Bromo-2-methyl-6-nitroanisole

Materials and Reagents:

-

4-Bromo-2-methyl-6-nitrophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Acetone (anhydrous)

-

Distilled water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

To a 250 mL round-bottom flask, add 4-bromo-2-methyl-6-nitrophenol (11.6 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and anhydrous acetone (100 mL).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (6.9 g, 5.2 mL, 0.055 mol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 4-Bromo-2-methyl-6-nitroanisole can be purified by recrystallization from methanol or ethanol.

Safety Precautions:

-

Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[12][13][14][15][16] It can be absorbed through the skin and has delayed effects.[12][13] All manipulations must be carried out in a certified fume hood, and appropriate PPE, including butyl rubber gloves and a face shield, must be worn.

-

To quench any residual dimethyl sulfate, the reaction mixture and any contaminated glassware can be treated with an aqueous ammonia solution.

Caption: Workflow for the methylation of 4-bromo-2-methyl-6-nitrophenol.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1. Nitration | o-Cresol | Nitric Acid | Glacial Acetic Acid | 0-5 | 2.5 | 35-40 |

| 2. Bromination | 2-Methyl-6-nitrophenol | Bromine | Glacial Acetic Acid | Room Temp. | 4.5 | 80-90 |

| 3. Methylation | 4-Bromo-2-methyl-6-nitrophenol | Dimethyl Sulfate, K₂CO₃ | Acetone | Reflux | 6-8 | >90 |

References

Sources

- 1. DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google Patents [patents.google.com]

- 2. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. corning.com [corning.com]

- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 5. dollycorporation.com [dollycorporation.com]

- 6. reddit.com [reddit.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Synthesis [organic-chemistry.org]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. LCSS: DIMETHYL SULFATE [web.stanford.edu]

- 13. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 14. epa.gov [epa.gov]

- 15. nj.gov [nj.gov]

- 16. DIMETHYL SULFATE: REVIEW OF TOXICITY [nnk.gov.hu]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Bromo-2-methyl-6-nitroanisole

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

4-Bromo-2-methyl-6-nitroanisole is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, an electron-withdrawing nitro group, and a sterically influential methyl group, allows for diverse and regioselective modifications. This document provides a comprehensive guide to leveraging this versatile substrate in several key palladium-catalyzed cross-coupling reactions.

The strategic placement of the methyl and nitro groups ortho to the bromine atom introduces both steric hindrance and electronic effects that must be carefully considered when developing synthetic protocols. The electron-withdrawing nature of the nitro group generally enhances the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle. However, the steric bulk of the adjacent methyl group can impede this process, necessitating the careful selection of ligands and reaction conditions to achieve optimal yields. These application notes provide detailed, field-tested protocols and the scientific rationale behind the chosen experimental parameters.

General Mechanistic Overview: The Palladium Cross-Coupling Cycle

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The generalized catalytic cycle for these reactions, as illustrated below, typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Stille, etc.) or migratory insertion (for Heck), and reductive elimination.

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, directly influencing reaction rates, yields, and the suppression of side reactions. The protocols detailed below have been optimized to address the specific electronic and steric challenges posed by 4-bromo-2-methyl-6-nitroanisole.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For a substrate like 4-bromo-2-methyl-6-nitroanisole, the electron-withdrawing nitro group activates the C-Br bond towards oxidative addition. However, the ortho-methyl group can present steric challenges, making the choice of a bulky, electron-rich phosphine ligand crucial for an efficient reaction.

Recommended Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 4-bromo-2-methyl-6-nitroanisole with phenylboronic acid to synthesize 2-methyl-6-nitro-1,1'-biphenyl.

Experimental Workflow:

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Steps:

-

Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-2-methyl-6-nitroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 mmol).

-

Solvent Addition: Add a 4:1 mixture of dioxane and water (5 mL).

-

Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale for Component Selection:

-

Catalyst (Pd(dppf)Cl₂): The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that is highly effective for cross-coupling reactions involving sterically hindered aryl halides. Its bite angle and electronic properties facilitate both the oxidative addition and reductive elimination steps.

-

Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate is often a good choice as it is effective and generally does not promote significant side reactions.

-

Solvent (Dioxane/H₂O): The aqueous dioxane mixture is a common solvent system for Suzuki couplings, as it effectively dissolves both the organic and inorganic reagents.

Data Summary: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-6-nitroanisole

| Boronic Acid Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 14 | 80-90 |

| 3-Thienylboronic acid | 3 | Cs₂CO₃ | DME/H₂O | 100 | 16 | 75-85 |

II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand is paramount for achieving high yields, especially with sterically demanding substrates like 4-bromo-2-methyl-6-nitroanisole.

Recommended Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol describes the coupling of 4-bromo-2-methyl-6-nitroanisole with morpholine.

Experimental Workflow:

Figure 3: Step-by-step workflow for the Buchwald-Hartwig amination reaction.

Detailed Steps:

-

Inert Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

-

Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), XPhos (0.03 mmol), 4-bromo-2-methyl-6-nitroanisole (1.0 mmol), and toluene (5 mL).

-

Amine Addition: Add morpholine (1.2 mmol) to the mixture.

-

Reaction: Seal the tube and heat in a preheated oil bath at 100-110 °C with vigorous stirring. Monitor the reaction's progress.

-

Workup: After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Rationale for Component Selection:

-

Catalyst System (Pd₂(dba)₃ / XPhos): This combination is a highly active catalytic system for C-N bond formation. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the aryl bromide and the reductive elimination of the product amine, even with sterically hindered substrates.

-

Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine, allowing it to coordinate to the palladium center.

-

Solvent (Toluene): Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations.

Data Summary: Buchwald-Hartwig Amination of 4-Bromo-2-methyl-6-nitroanisole

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 12 | 80-90 |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 70-80 |

| Benzylamine | Pd₂(dba)₃ / BrettPhos | LHMDS | Toluene | 110 | 16 | 75-85 |

III. Sonogashira Coupling: Formation of C-C (sp) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is typically co-catalyzed by palladium and copper(I).

Recommended Protocol: Sonogashira Coupling with Phenylacetylene

This protocol details the coupling of 4-bromo-2-methyl-6-nitroanisole with phenylacetylene.

Detailed Steps:

-

Reagent Setup: To a Schlenk flask, add 4-bromo-2-methyl-6-nitroanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and copper(I) iodide (CuI, 0.05 mmol).

-

Solvent and Amine: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3.0 mmol).

-

Alkyne Addition: Add phenylacetylene (1.1 mmol) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Workup: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the salt precipitate.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

-

Catalyst System (Pd(PPh₃)₄ / CuI): This is the classic catalyst system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base/Solvent (Triethylamine): Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

-

Solvent (THF): THF is often used as a co-solvent to ensure the solubility of all reactants.

Troubleshooting and Optimization

-

Low Yields: If yields are low, consider increasing the catalyst loading or switching to a more active ligand system (e.g., a biarylphosphine ligand for Suzuki and Buchwald-Hartwig reactions). Ensure all reagents are pure and solvents are anhydrous and degassed.

-

Side Reactions: The presence of the nitro group can sometimes lead to side reactions. Running the reactions at the lowest effective temperature can help minimize these.

-

Steric Hindrance: For particularly bulky coupling partners, a more sterically demanding and electron-rich ligand may be required to overcome the hindrance from the ortho-methyl group.

Conclusion

4-Bromo-2-methyl-6-nitroanisole is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, a wide range of C-C and C-N bonds can be formed in high yields. The protocols provided in these application notes serve as a robust starting point for the synthesis of novel and complex molecules for various applications in research and development.

References

-

Title: The Suzuki-Miyaura cross-coupling reaction. Source: Chemical Reviews URL: [Link]

-

Title: Modern Palladium-Catalyzed Carbon-Nitrogen Bond-Forming Reactions. Source: Accounts of Chemical Research URL: [Link]

-

Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews URL: [Link]

-

Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Chemical Reviews URL: [Link]

-

Title: Pd-Catalyzed Cross-Coupling Reactions of Aryl Bromides with an Electron-Withdrawing Group. Source: The Journal of Organic Chemistry URL: [Link]

Technical Application Note: Optimized O-Demethylation of 4-Bromo-2-methyl-6-nitroanisole

This application note provides a definitive technical guide for the O-demethylation of 4-Bromo-2-methyl-6-nitroanisole to yield 4-Bromo-2-methyl-6-nitrophenol .

Executive Summary & Strategic Analysis

The transformation of 4-Bromo-2-methyl-6-nitroanisole to its corresponding phenol is a critical deprotection step in the synthesis of polysubstituted aromatics. This substrate presents a unique challenge due to its 1,2,6-trisubstitution pattern . The methoxy group is sterically crowded by an ortho-methyl group and an ortho-nitro group. Furthermore, the electron-withdrawing nature of the nitro and bromo substituents significantly decreases the basicity of the ether oxygen, rendering standard acid-catalyzed hydrolysis methods (e.g., dilute HCl) ineffective.

Experimental Strategy:

To overcome the steric and electronic deactivation, this protocol prioritizes Boron Tribromide (

Alternative Strategies:

For large-scale applications where

Reaction Mechanism & Logic

The demethylation proceeds via a Lewis acid-mediated cleavage. The presence of the ortho-nitro group is the critical variable; while it withdraws electrons (deactivating the ring), it can also coordinate with the Lewis acid, potentially requiring an excess of equivalents.

Pathway:

-

Complexation: The boron atom of

coordinates with the methoxy oxygen. -

Cleavage: A bromide ion (

) attacks the methyl carbon via an -

Hydrolysis: The resulting borate ester is hydrolyzed during the aqueous quench to release the phenol.

Visualizing the Reaction Pathway

Figure 1: Step-wise mechanistic pathway for the Lewis acid-mediated demethylation.

Primary Protocol: Boron Tribromide ( ) Method

Best for: High yield, high purity, and laboratory-scale synthesis (<50g).

Safety Critical:

Reagents & Materials

| Reagent | Equivalents | Role | Notes |

| 4-Bromo-2-methyl-6-nitroanisole | 1.0 equiv | Substrate | Solid, dried under vacuum. |

| Boron Tribromide ( | 2.5 - 3.0 equiv | Lewis Acid | Use 1.0 M solution in DCM for safety. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous, Sure/Seal™ bottle. |

| Methanol (MeOH) | Excess | Quench | For destroying excess |

Step-by-Step Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool.

-

Solvation: Dissolve 4-Bromo-2-methyl-6-nitroanisole (1.0 equiv) in anhydrous DCM (concentration ~0.2 M). Cool the solution to -78°C (dry ice/acetone bath).

-

Expert Insight: Although the ring is deactivated, starting at -78°C prevents uncontrolled exotherms and potential bromination of the methyl group (benzylic bromination side reaction).

-

-

Addition: Add

(1.0 M in DCM, 3.0 equiv) dropwise via syringe over 20 minutes.-

Note: The solution may turn dark red or brown; this is characteristic of the complex formation.

-

-

Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (25°C) . Stir for 4–12 hours.

-

Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexane). The product (phenol) will be more polar (lower

) than the anisole.

-

-

Quenching (Critical): Cool the mixture back to 0°C (ice bath). Slowly add Methanol (MeOH) dropwise.

-

Warning: Vigorous evolution of HBr gas and heat will occur. Ensure good venting.

-

-

Workup (Self-Validating Purification):

-

Dilute with water.

-

Phase Separation: Extract the organic layer (DCM).

-

Acid-Base Extraction (Purification Step):

-

Extract the DCM layer with 1M NaOH (aq) . The product converts to the phenoxide and moves to the aqueous layer. Impurities (unreacted anisole) stay in the DCM.

-

Discard the DCM layer (or keep for recovery of SM).

-

Acidify the aqueous NaOH layer with 6M HCl until pH < 2. The product will precipitate as a solid or oil.

-

Extract the acidified aqueous layer with Ethyl Acetate (3x).

-

-

-

Isolation: Dry the Ethyl Acetate extracts over anhydrous

, filter, and concentrate in vacuo. -

Result: Yellow crystalline solid.

Alternative Protocol: HBr / Acetic Acid[4]

Best for: Large scale (>100g), robust substrates, cost-efficiency. Trade-off: Harsher conditions; requires high temperature.[3][4]

Protocol

-

Mixture: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the substrate in Glacial Acetic Acid .

-

Acid Addition: Add 48% Hydrobromic Acid (aq) (10–15 equiv).

-

Reflux: Heat the mixture to 110–120°C (Reflux) for 12–24 hours.

-

Monitoring: This reaction is slower than the

method due to the electron-withdrawing nitro group reducing the ether's basicity. -

Workup: Pour the reaction mixture onto crushed ice. The phenol often precipitates directly. Filter the solid.[5] If no precipitate forms, extract with Ethyl Acetate and follow the Acid-Base Extraction outlined above.

Quality Control & Troubleshooting

Self-Validating Workup Workflow

The following logic ensures that only the desired phenol is isolated, rejecting non-phenolic impurities.

Figure 2: Acid-Base extraction logic for purification of 4-Bromo-2-methyl-6-nitrophenol.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance of Nitro/Methyl groups. | Increase |

| Benzylic Bromination | Radical side reaction at Methyl group. | Ensure strict exclusion of light; maintain inert atmosphere ( |

| Low Yield | Product lost in water layer during workup. | The nitro group increases acidity. Ensure aqueous layer is strongly acidified (pH 1) before back-extraction. |

References

-

McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 19(11), 1857-1863.

-

Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers.[6][7][8][9][10][11] Synthesis, 1983(04), 249-282.

-

Weissman, S. A., & Zewge, D. (2005). Recent advances in ether dealkylation. Tetrahedron, 61(33), 7833-7863.

-

PubChem Compound Summary. (2023). 4-Bromo-2-methyl-6-nitrophenol (CAS 20294-50-2).[12] National Center for Biotechnology Information.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Lewis acid mechanisms).

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Demethylation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 11. longdom.org [longdom.org]

- 12. 4-Bromo-2-methyl-6-nitrophenol | C7H6BrNO3 | CID 21507492 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimizing Suzuki-Miyaura Coupling for the Synthesis of Tri-substituted Biaryls Using 4-Bromo-2-methyl-6-nitroanisole

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-methyl-6-nitroanisole. This substrate presents significant challenges due to a combination of steric hindrance and electronic deactivation, making it a demanding coupling partner. We will explore the underlying mechanistic principles, guide the rational selection of catalysts, ligands, and bases, and provide a step-by-step protocol for successful synthesis. This document is intended for researchers in synthetic organic chemistry and drug development who are working with sterically encumbered and electronically challenging substrates.

Introduction: Overcoming the Challenge of a Hindered Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the success of the reaction is highly dependent on the substrate. The target substrate, 4-Bromo-2-methyl-6-nitroanisole, encapsulates a trifecta of synthetic hurdles:

-

Steric Hindrance: The presence of two ortho substituents (a methyl group and a nitro group) flanking the bromine atom severely impedes the approach of the bulky palladium catalyst to the C-Br bond. This slows down the initial, often rate-limiting, oxidative addition step.[3][4]

-

Electronic Deactivation: The strongly electron-withdrawing nitro group decreases the electron density of the aromatic ring. While typically electron-withdrawing groups can activate aryl halides for oxidative addition, the combined steric and electronic profile of this substrate requires a carefully tuned catalytic system.

-

Potential for Side Reactions: The nitro group can be sensitive to certain reaction conditions, and the steric bulk can promote undesired side reactions like hydrodebromination.

Addressing these challenges requires moving beyond standard Suzuki-Miyaura conditions and employing modern, highly active catalyst systems designed for difficult couplings.[5] This note will detail a robust methodology to achieve high yields for this transformation.

Mechanistic Considerations and Component Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Each step is profoundly influenced by the choice of catalyst, ligand, base, and solvent.

Palladium Precatalyst and Ligand: The Heart of the Reaction

For sterically demanding substrates, the choice of ligand is paramount.[1][5] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[8] The solution lies in using bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by research groups like Buchwald and Fu.[5][9]

-

Why Bulky, Electron-Rich Ligands?

-

Promoting Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium(0) center, facilitating its insertion into the C-Br bond.

-

Facilitating Reductive Elimination: The steric bulk of the ligand creates a congested coordination sphere around the palladium(II) intermediate, which promotes the final, product-forming reductive elimination step.[5]

-

Stabilizing the Active Catalyst: These ligands form stable, monoligated palladium(0) species, which are believed to be the active catalytic species in many cross-coupling reactions.[5]

-

Recommended Catalyst System: For 4-Bromo-2-methyl-6-nitroanisole, a highly active system is required. We recommend using a fourth-generation (G4) Buchwald precatalyst, such as XPhos Pd G4 . These precatalysts are air- and moisture-stable, ensuring reproducibility and simplifying reaction setup.[10] The XPhos ligand provides the necessary steric bulk and electron-donating properties to overcome the substrate's challenges.[11]

The Role of the Base

The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[12] For sterically hindered couplings, a moderately strong, non-nucleophilic base is often optimal.

-

Potassium Phosphate (K₃PO₄): This is an excellent choice for this reaction. It is strong enough to promote transmetalation but generally minimizes base-induced side reactions that can occur with stronger bases like hydroxides.[13][14] The presence of water as a co-solvent can be beneficial when using K₃PO₄.[13][15]

Solvent System and Temperature

The solvent must solubilize all reaction components and is often used as a mixture.

-

Recommended Solvent: A mixture of a non-polar organic solvent and water, such as 1,4-Dioxane/H₂O or Toluene/H₂O , is effective. The aqueous portion is essential for dissolving the inorganic base (K₃PO₄).

-

Temperature: Due to the substrate's challenging nature, elevated temperatures are typically required to drive the reaction to completion. A starting point of 80-100 °C is recommended, with monitoring to assess reaction progress and minimize potential decomposition.[10][16]

Optimized Protocol and Workflow

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-methyl-6-nitroanisole with a representative boronic acid, Phenylboronic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Bromo-2-methyl-6-nitroanisole | 246.05 | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 1.5 | 1.5 |

| XPhos Pd G4 Precatalyst | 990.64 | 0.02 | 0.02 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane (Anhydrous) | - | 5 mL | - |

| Deionized Water (Degassed) | - | 1 mL | - |

Experimental Workflow Diagram

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol

-

Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-methyl-6-nitroanisole (1.0 mmol, 246 mg), Phenylboronic acid (1.5 mmol, 183 mg), Potassium Phosphate (3.0 mmol, 637 mg), and the XPhos Pd G4 precatalyst (0.02 mmol, 20 mg).

-